Isoguvacine Hydrochloride

Binding Affinity GABA Receptor Radioligand Displacement

Select Isoguvacine hydrochloride (CAS 64603-90-3) for unambiguous GABA_A receptor activation. Its complete inactivity at GABA_B receptors and poor blood-brain barrier penetration (≥64-fold less potent systemically than muscimol) eliminate confounding variables, making it essential for dissecting fast inhibitory postsynaptic currents and peripheral GABAergic responses. Leverage its ~17-fold selectivity for α5β2γ2S over α1β2γ2S receptors (EC50 0.78 µM vs 13 µM) for targeted subtype screening.

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
CAS No. 64603-90-3
Cat. No. B1206775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoguvacine Hydrochloride
CAS64603-90-3
Synonymsisoguvacine
isoguvacine hydrobromide
isoguvacine hydrochloride
Molecular FormulaC6H10ClNO2
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESC1CNCC=C1C(=O)O
InChIInChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H
InChIKeySUWREQRNTXCCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>24.5 [ug/mL] (The mean of the results at pH 7.4)

Isoguvacine Hydrochloride 64603-90-3: A Core GABA_A Agonist for Neuroscience


Isoguvacine hydrochloride (CAS 64603-90-3) is a conformationally restricted analog of the inhibitory neurotransmitter GABA [1]. It functions as a selective agonist at GABA_A receptors, with no significant activity at GABA_B receptors [2]. It is widely used in neuropharmacology to probe GABAergic signaling, particularly in electrophysiological and behavioral studies [1]. Unlike its close analog muscimol, isoguvacine is a full agonist at GABA_A receptors but a partial agonist at GABA_C receptors [2].

Why Generic GABA Analogs Cannot Substitute for Isoguvacine Hydrochloride


Despite being a classic GABA_A agonist, isoguvacine exhibits a unique pharmacological profile that distinguishes it from structurally similar analogs like muscimol, THIP (gaboxadol), and GABA itself [1]. Differences in intrinsic efficacy (partial vs. full agonism at GABA_C receptors), brain penetration, and functional activity in specific neuronal circuits mean that substitution with a generic 'GABA agonist' can lead to drastically different experimental outcomes [2]. The following quantitative evidence underscores the critical need to select isoguvacine specifically for assays where its particular binding kinetics and functional selectivity are required.

Quantitative Differentiation: Isoguvacine Hydrochloride vs. Muscimol, THIP, and GABA


Isoguvacine's Selectivity and Potency in Binding Displacement Assays

Isoguvacine exhibits a distinct binding profile compared to its close analog muscimol. In a [3H]GABA binding assay using rat brain synaptosomal membranes, muscimol was the most potent displacer with an IC50 of 0.06 µM. Isoguvacine, GABA, and 3-aminopropane sulphonic acid were approximately equipotent, with IC50 values of 0.51 µM, 0.69 µM, and 0.72 µM, respectively [1]. This demonstrates that isoguvacine is approximately 8.5-fold less potent than muscimol in this assay.

Binding Affinity GABA Receptor Radioligand Displacement

Distinct Functional Activity at Heterologously Expressed GABA_A Receptors

Isoguvacine activates specific GABA_A receptor subunit combinations with varying potencies. In a FLIPR assay, its EC50 values were 13 µM for α1β2γ2S, 4.5 µM for α2β2γ2S, 5.6 µM for α3β2γ2S, and 0.78 µM for α5β2γ2S receptors [1]. This contrasts with the rank order of potency observed for muscimol, which is generally more potent across all subunits.

Electrophysiology Receptor Subunit EC50

In Vivo Potency and CNS Penetration: The Critical Differentiator

A stark contrast exists between the in vitro and in vivo activity of isoguvacine compared to muscimol. While isoguvacine is nearly equipotent to muscimol when applied directly via microiontophoresis, its systemic potency is dramatically lower. After intraperitoneal administration, isoguvacine was at least 64 times less potent than muscimol in both toxicity and anticonvulsant assays [1]. This is attributed to poor blood-brain barrier penetration, a limitation not shared by THIP [2].

Behavioral Pharmacology CNS Penetration In Vivo Efficacy

Comparative Electrophysiological Profile in Native Tissue

In rat hippocampal slice preparations, the inhibitory effects of isoguvacine and muscimol on CA1 population spikes were both antagonized competitively by the GABA_A antagonist bicuculline methochloride. The Schild plot for bicuculline methochloride against isoguvacine yielded a pA2 value of 6.24, while the value against muscimol was 6.10 [1]. This near-identical pA2 suggests that both agonists interact with the same receptor population in this preparation, but the slight difference may reflect subtle variations in binding kinetics.

Electrophysiology Hippocampal Slice pA2

Key Research Applications for Isoguvacine Hydrochloride Based on Quantitative Evidence


Differentiating GABA_A vs. GABA_B Signaling in Electrophysiology

Use isoguvacine as a selective GABA_A receptor agonist in electrophysiological studies to isolate fast inhibitory postsynaptic currents. Unlike muscimol, which can exhibit GABA_B activity at higher concentrations, isoguvacine's inactivity at GABA_B receptors ensures observed effects are purely GABA_A-mediated [1]. This is supported by its pA2 value of 6.24 in hippocampal slices, confirming competitive antagonism by bicuculline [2].

Peripheral GABA_A Receptor Activation Studies

Employ isoguvacine in behavioral or peripheral physiological studies where systemic administration is required but CNS penetration is a confounding variable. The evidence shows isoguvacine is at least 64-fold less potent than muscimol systemically due to poor blood-brain barrier penetration [1]. This makes it ideal for isolating peripheral GABAergic effects or studying the role of the blood-brain barrier itself [2].

Investigating Subunit-Specific GABA_A Receptor Pharmacology

Leverage isoguvacine's differential potency at various GABA_A receptor subtypes in recombinant systems. Its ~17-fold selectivity for α5β2γ2S over α1β2γ2S receptors (EC50: 0.78 µM vs 13 µM) [1] makes it a valuable tool for studying α5-containing receptor function and for screening compounds that may modulate specific receptor populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoguvacine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.